N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
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Overview
Description
N-{5-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}-2-METHYLBENZAMIDE is a complex organic compound that features a unique structure combining indole and thiazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}-2-METHYLBENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a thiazolidine-2,4-dione derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}-2-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-{5-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}-2-METHYLBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-{5-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}-2-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-THIAZOLIDIN-3-YL}-2-METHYLBENZAMIDE
- N-{5-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}-2-ETHYLBENZAMIDE
Uniqueness
N-{5-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}-2-METHYLBENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of indole and thiazolidine moieties makes it a versatile compound for various applications .
Properties
Molecular Formula |
C23H21N3O3S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-4-13-25-17-12-8-7-11-16(17)18(21(25)28)19-22(29)26(23(30)31-19)24-20(27)15-10-6-5-9-14(15)2/h5-12H,3-4,13H2,1-2H3,(H,24,27)/b19-18- |
InChI Key |
NRCYFYJUYFAIHO-HNENSFHCSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4C)/C1=O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4C)C1=O |
Origin of Product |
United States |
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